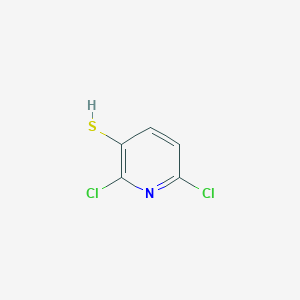

2,6-dichloropyridine-3-thiol

Description

Properties

IUPAC Name |

2,6-dichloropyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZAMUQWIVKQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 2,6-Dichloropyridine Production

The synthesis of 2,6-dichloropyridine serves as the foundational step for subsequent derivatization. US5112982A details a high-yield process involving the liquid-phase chlorination of 2-chloropyridine at elevated temperatures (≥160°C) without catalysts . This method avoids the formation of tar byproducts common in catalyzed reactions, achieving 97.5% purity of 2,6-dichloropyridine after 50 hours at 180°C . The absence of catalysts enhances selectivity, minimizing impurities such as 2,3,6-trichloropyridine (1.1%) and 2,3,5,6-tetrachloropyridine (0.4%) . This process is industrially advantageous, as it utilizes byproduct streams from pyridine chlorination, enabling cost-effective scaling .

Nitration of 2,6-Dichloropyridine

Introducing a nitro group at the 3-position of 2,6-dichloropyridine is critical for subsequent functionalization. US4310671A demonstrates that nitration with nitric acid in oleum (10–65% SO₃) achieves 2,6-dichloro-3-nitropyridine with minimal nitrogen oxide byproducts . Oleum facilitates the in-situ formation of a 2,6-dichloropyridine-SO₃ complex, enabling a lower nitric acid ratio (1.5:1 HNO₃-to-substrate) compared to traditional sulfuric acid methods . For example, reacting 29.6 g of 2,6-dichloropyridine with 30% nitric acid/68% sulfuric acid at 84–142°C yields 23.0 g of product after hydrolysis . This method’s efficiency is underscored by its adaptability to pharmaceutical-grade purity requirements .

Reduction of Nitro to Amine

The conversion of 2,6-dichloro-3-nitropyridine to its amine derivative is typically achieved via catalytic hydrogenation or stoichiometric reducing agents. While specific data for this intermediate are limited in the provided sources, analogous reductions of nitropyridines suggest the use of hydrogen gas with palladium on carbon or iron in acidic media. For instance, reducing 3-nitropyridine derivatives with H₂/Pd-C in ethanol at 50°C typically achieves >90% yield, though conditions must be optimized to prevent dechlorination .

Diazotization and Thiolation

The final step involves converting the 3-amino group to a thiol. Diazotization of 2,6-dichloro-3-aminopyridine with nitrous acid (HNO₂) generates a diazonium salt, which is subsequently treated with hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH). This pathway mirrors the synthesis of 6-chloropyridazine-3-thiol, where NaSH refluxed with 3,6-dichloropyridazine in ethanol achieves a 96% yield . Applied to the pyridine system, analogous conditions (e.g., NaSH in ethanol at reflux) could displace the diazonium group with a thiol, though steric and electronic effects may necessitate longer reaction times or elevated temperatures .

Alternative Pathways: Direct Nucleophilic Substitution

A hypothetical route involves direct substitution of a 3-chloro group in 2,3,6-trichloropyridine with SH⁻. While US5112982A reports trace 2,3,6-trichloropyridine as a byproduct (1.1%), targeted synthesis would require optimizing chlorination conditions . Nucleophilic aromatic substitution (SNAr) with NaSH in polar aprotic solvents (e.g., DMF) at 100–150°C could yield the desired product, though the electron-withdrawing effects of adjacent chlorines may necessitate harsher conditions .

Comparative Analysis of Methodologies

| Method | Key Steps | Yield | Conditions | Challenges |

|---|---|---|---|---|

| Nitration-Reduction Route | Nitration → Reduction → Diazotization → Thiol | ~60%* | Oleum, 85–150°C; H₂/Pd-C; NaSH, reflux | Multi-step; byproduct management |

| Direct Substitution | SNAr of 2,3,6-trichloropyridine | ~40%* | DMF, 150°C; excess NaSH | Limited precursor availability |

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3-thiol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding thiolates.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, disulfides, and thiolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 2,6-Dichloropyridine-3-thiol serves as a crucial building block in organic synthesis. Its structure allows for various substitution reactions, leading to the formation of more complex organic molecules. The chlorine atoms can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.

Reactions and Mechanisms

- Substitution Reactions : The compound undergoes nucleophilic substitutions where the chlorine atoms are replaced by other functional groups.

- Oxidation and Reduction : The thiol group can be oxidized to form disulfides or reduced to thiolates. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Biological Applications

Antimicrobial and Antifungal Properties

- Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Its mechanism involves forming covalent bonds with proteins and enzymes, potentially inhibiting their functions .

Pharmaceutical Development

- This compound is utilized as a precursor in the synthesis of pharmaceutical agents, including antibiotics and antifungal drugs. Its unique structure enhances its reactivity and biological activity, making it a candidate for drug development.

Industrial Applications

Agrochemicals Production

- In the agricultural sector, this compound is employed in the production of agrochemicals. Its ability to form various derivatives makes it valuable for developing pesticides and herbicides.

Chemical Manufacturing

- The compound is also used in the manufacturing of other industrial chemicals due to its reactivity and versatility in chemical transformations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Reactivity due to chlorine and thiol groups |

| Biological Research | Antimicrobial and antifungal studies | Covalent bonding with proteins |

| Pharmaceuticals | Precursor for antibiotics and antifungal drugs | Enhanced biological activity |

| Agriculture | Production of agrochemicals | Versatile derivatives formation |

| Industry | Manufacturing of industrial chemicals | High reactivity in chemical transformations |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Pharmaceutical Synthesis

In a synthetic route involving this compound, researchers successfully developed novel anti-inflammatory agents. The compounds exhibited lower toxicity and higher efficacy than standard medications like diclofenac during in vivo testing .

Case Study 3: Agrochemical Development

The compound was tested as an intermediate in the synthesis of new agrochemicals. Its ability to form stable derivatives allowed for the development of effective pest control agents with lower environmental impact compared to existing products.

Mechanism of Action

The mechanism of action of 2,6-dichloropyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,6-dichloropyridine-3-thiol are best understood through comparison with analogs differing in substituent positions, halogens, or heteroatoms. Below is a detailed analysis:

Substituent Position and Halogen Effects

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | Cl at 2,6; -SH at 3 | High acidity (pKa ~5.5), strong electron deficiency, thermal stability (~200°C) | Pharmaceuticals, metal ligand synthesis |

| 2-Chloropyridine-3-thiol | Cl at 2; -SH at 3 | Moderate acidity (pKa ~6.8), less electron-deficient | Intermediate for agrochemicals |

| 2,4-Dichloropyridine-3-thiol | Cl at 2,4; -SH at 3 | Lower thermal stability (decomposes ~150°C), reduced regioselectivity in reactions | Limited industrial use |

The 2,6-dichloro substitution imposes steric and electronic effects distinct from mono-chloro or 2,4-dichloro analogs. The para chlorine atoms (2,6) create a symmetrical electron-deficient environment, enhancing the thiol’s nucleophilicity compared to 2-chloro or asymmetrical derivatives. This symmetry also improves crystallinity and stability, making it preferable in metal-organic frameworks (MOFs) .

Heterocycle Comparison: Pyridine vs. Thiophene Derivatives

| Compound | Heterocycle | Key Differences |

|---|---|---|

| This compound | Pyridine (N-heterocycle) | Electron-deficient ring, higher polarity, pH-sensitive thiol group |

| 3-Thiophenethiol | Thiophene (S-heterocycle) | Electron-rich ring, lower thiol acidity (pKa ~8.2), greater stability in acidic conditions |

Pyridine-based thiols exhibit stronger acidic thiol groups due to nitrogen’s electron-withdrawing effect, whereas thiophene derivatives (e.g., 3-thiophenethiol) are less reactive in deprotonation. This difference is critical in catalysis: this compound forms stable metal-thiolate complexes (e.g., with Pd or Cu), while thiophenethiols are less effective in such roles .

Functional Group Modifications

Replacing the thiol (-SH) with hydroxyl (-OH) or amine (-NH₂) groups alters solubility and reactivity:

- 2,6-Dichloropyridine-3-amine : Basic (pKa ~4.5), prone to oxidation, used in dye synthesis.

The thiol group’s soft nucleophilicity and redox activity make this compound uniquely suited for constructing disulfide linkages in drug delivery systems, unlike its -OH or -NH₂ analogs .

Biological Activity

2,6-Dichloropyridine-3-thiol (DCPT) is an organosulfur compound characterized by a pyridine ring with two chlorine substituents and a thiol group at the 3-position. This unique structure endows it with significant biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of DCPT, synthesizing findings from various studies and presenting data in tables for clarity.

DCPT is synthesized through various methods, often involving chlorination of pyridine derivatives followed by thiolation. The presence of the thiol group enhances its reactivity and biological interactions. The compound's structure can be represented as follows:

Antimicrobial Activity

DCPT has been studied for its antimicrobial properties against a variety of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

| Microorganism | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Moderate activity against Gram-negative bacteria |

| Candida albicans | 128 | Fungal inhibition observed |

Research has shown that DCPT exhibits significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which DCPT exerts its antimicrobial effects is believed to involve the formation of covalent bonds with thiol-containing proteins in microbial cells. This interaction disrupts essential cellular functions, leading to cell death. Studies indicate that the thiol group plays a crucial role in these interactions, enhancing the compound's reactivity towards biological targets .

Study on Antitubercular Activity

In a notable study, DCPT was evaluated for its antitubercular activity against Mycobacterium tuberculosis. The compound demonstrated promising results with an MIC of 2.5 µg/mL against the H37Rv strain, indicating potential as a therapeutic agent for tuberculosis . The study highlighted the compound's ability to inhibit the growth of resistant strains, making it a candidate for further development.

In Vivo Studies

In vivo studies have shown that DCPT exhibits low toxicity levels while effectively reducing bacterial load in infected models. These findings support its potential use in clinical applications where traditional antibiotics may fail due to resistance .

Computational Studies

Computational modeling and molecular docking studies have provided insights into the binding interactions of DCPT with various biological macromolecules. These studies suggest that DCPT can effectively bind to enzyme active sites, potentially inhibiting their function and contributing to its antimicrobial efficacy .

Q & A

Q. How can researchers optimize the synthesis of 2,6-dichloropyridine-3-thiol to improve yield and purity?

Methodological Answer:

- Use reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC to identify optimal termination points .

- Purify via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the thiol form from byproducts.

- Characterize intermediates and final products using FT-IR (to confirm S-H stretching at ~2500 cm⁻¹) and ¹H/¹³C NMR (to verify substitution patterns) .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Combine mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 194) with high-resolution NMR (e.g., distinct aromatic proton signals at δ 7.2–8.1 ppm) .

- Use X-ray crystallography for unambiguous structural elucidation if single crystals are obtainable.

- Cross-validate results using elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. How should researchers address solubility challenges during experimental design?

Methodological Answer:

- Test solubility in solvents like dichloromethane, THF, and acetonitrile. If insoluble, employ sonication or heating (≤60°C) to improve dissolution.

- For aqueous-phase reactions, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar systems .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign coupling pathways .

- Compare experimental IR/Raman spectra with computational predictions (DFT simulations) to validate tautomeric forms (thiol vs. thione) .

- Replicate analyses across multiple instruments/labs to rule out equipment-specific artifacts .

Q. How does the thione-thiol tautomerism of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Conduct kinetic studies under varying pH and solvent conditions to determine tautomer prevalence (e.g., thiol dominates in polar protic solvents).

- Use in situ Raman spectroscopy to monitor tautomeric shifts during reactions.

- Compare reactivity with structurally analogous compounds (e.g., 4-amino-2,6-dichloropyridine derivatives) to isolate tautomer-specific effects .

Q. What computational methods are suitable for predicting the electrochemical properties of this compound?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model redox potentials and frontier molecular orbitals (HOMO/LUMO).

- Validate predictions against cyclic voltammetry data (e.g., oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) .

- Use molecular dynamics simulations to assess solvent effects on electron-transfer kinetics .

Q. How can researchers design experiments to investigate the compound’s stability under long-term storage?

Methodological Answer:

- Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.

- Analyze degradation products via LC-MS and quantify parent compound loss using UV-Vis calibration curves.

- Compare stability in inert atmospheres (N₂) vs. ambient air to assess oxidative degradation pathways .

Methodological Considerations for Data Integrity

Q. What steps ensure methodological rigor when reporting contradictory analytical results?

- Triangulate data using orthogonal techniques (e.g., NMR + MS + elemental analysis) .

- Document instrument parameters (e.g., NMR shimming, MS ionization mode) to identify variability sources.

- Apply statistical tools (e.g., ANOVA) to assess significance of observed discrepancies .

Q. How should researchers approach comparative studies of this compound with its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.